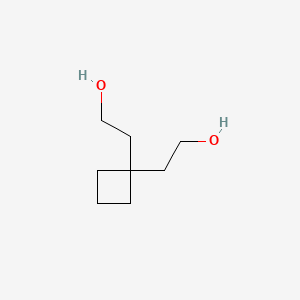

2,2'-(Cyclobutane-1,1-diyl)diethanol

Description

Molecular Formula: C₈H₁₆O₂ CAS No.: 877125-96-7 Structure: A cyclobutane ring with two hydroxyl (-OH) groups symmetrically attached at the 1,1-positions (Figure 1) . The four-membered cyclobutane ring introduces significant ring strain (~110 kJ/mol), which enhances reactivity compared to larger cycloalkanes.

Properties

IUPAC Name |

2-[1-(2-hydroxyethyl)cyclobutyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-4-8(5-7-10)2-1-3-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDBBZOQTPBBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600462 | |

| Record name | 2,2'-(Cyclobutane-1,1-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877125-96-7 | |

| Record name | 1,1-Cyclobutanediethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877125-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Cyclobutane-1,1-diyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Cyclobutane-1,1-diyl)diethanol typically involves the reaction of cyclobutane derivatives with ethylene oxide under controlled conditions. One common method includes the use of a cyclobutane precursor, which undergoes a ring-opening reaction with ethylene oxide in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to yield the desired diol.

Industrial Production Methods

Industrial production of 2,2’-(Cyclobutane-1,1-diyl)diethanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Cyclobutane-1,1-diyl)diethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting hydroxyl groups to halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of cyclobutane derivatives with reduced hydroxyl groups.

Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 2,2'-(Cyclobutane-1,1-diyl)diethanol is C8H14O2. Its structure includes a rigid cyclobutane ring that imparts unique chemical properties. The compound can undergo various reactions typical of alcohols, such as:

- Oxidation : To form ketones or aldehydes.

- Esterification : With acids to produce esters.

- Ring-opening Reactions : Due to the strain in the cyclobutane ring, it can react with electrophiles or nucleophiles.

These properties make it a versatile compound for further synthetic applications.

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are particularly noteworthy due to its structural characteristics that may lend themselves to drug development:

- Drug Development : Preliminary studies suggest that the compound may interact with biological targets such as enzymes and receptors. Understanding these interactions could reveal its pharmacological potential.

- Antimicrobial Activity : Similar compounds have shown significant antibacterial activity. Modifications to the structure of this compound could enhance its efficacy against pathogens .

Material Science Applications

The rigidity of the cyclobutane ring in this compound makes it valuable in material science:

- Polymer Synthesis : The compound can serve as a precursor for synthesizing polymers with specific mechanical properties. Its unique structure allows for the creation of materials that exhibit enhanced stability and performance .

- Surfactants and Gelators : Research has indicated that cyclobutane-containing compounds can be used to develop surfactants and gelators for hydroxylic solvents. These materials can have applications in biomedical fields .

Chemical Intermediate Applications

As a chemical intermediate, this compound can facilitate the synthesis of more complex organic compounds:

- Synthesis of Derivatives : The compound can be modified to yield various derivatives that may possess distinct biological or chemical properties. For instance, derivatives with additional functional groups may show improved activity against bacterial strains .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives of this compound and evaluated their biological activity. Results indicated that certain modifications significantly enhanced antibacterial efficacy compared to the parent compound.

Case Study 2: Interaction with G Protein-Coupled Receptor Kinases (GRKs)

Research demonstrated that derivatives of this compound could inhibit GRK activity. This finding suggests potential therapeutic applications in treating conditions related to cardiac metabolism and hypertrophy .

Mechanism of Action

The mechanism of action of 2,2’-(Cyclobutane-1,1-diyl)diethanol depends on its specific application. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Properties :

- Hydrogen Bonding : Dual hydroxyl groups enable strong intermolecular interactions, increasing solubility in polar solvents.

- Reactivity : Undergoes oxidation (to ketones/aldehydes), esterification, and strain-driven ring-opening reactions .

Comparative Analysis with Structural Analogs

Comparison Based on Cycloalkane Ring Size

Impact of Ring Strain :

Comparison with Other Cyclobutane Derivatives

Functional Group Influence :

- Hydroxyl Groups : Enhance solubility and bioactivity (e.g., antimicrobial efficacy via H-bonding with bacterial membranes) .

- Ester Groups : Increase lipophilicity, making derivatives like diethyl diacetate suitable for hydrophobic coatings .

- Branched Alkyl Chains : Improve thermal stability but reduce reactivity due to steric effects .

Positional Isomerism in Cyclobutane Derivatives

| Compound | Substituent Positions | Key Differences |

|---|---|---|

| This compound | 1,1-diyl | Symmetric structure enhances crystallinity in polymers . |

| 1,1'-(Cyclobutane-1,3-diyl)diethanol | 1,3-diyl | Asymmetric placement reduces symmetry, lowering melting points . |

| Dimethyl 2,2'-(cyclobutane-1,3-diyl)diacetate | 1,3-diyl | Altered electronic effects favor transesterification over hydrolysis . |

Structural Implications :

- 1,1-Substitution maximizes ring strain relief during reactions, whereas 1,3-substitution alters electronic distribution and steric accessibility .

Research Findings and Data Tables

Physicochemical Properties

Trend : Smaller rings and polar groups increase aqueous solubility; ester derivatives favor organic solvents .

Biological Activity

2,2'-(Cyclobutane-1,1-diyl)diethanol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclobutane core and two hydroxyl groups. Its molecular formula is , and it has a CAS number of 877125-96-7. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It has the potential to modulate receptor activity, which can influence signal transduction pathways associated with inflammation and neuroprotection.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : It has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotection in Cell Models : A study demonstrated that this compound reduced cell death in neuronal cell lines subjected to oxidative stress. The protective effect was linked to the modulation of reactive oxygen species (ROS) production.

- Anti-inflammatory Response : In an animal model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.